molecular formula C10H12ClN B3164610 [(3-Chlorophenyl)methyl](prop-2-en-1-yl)amine CAS No. 893591-54-3

[(3-Chlorophenyl)methyl](prop-2-en-1-yl)amine

Cat. No.: B3164610
CAS No.: 893591-54-3
M. Wt: 181.66 g/mol
InChI Key: MVRHDCCHFXHBFD-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine is an organic compound with the molecular formula C10H12ClN It is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a prop-2-en-1-ylamine moiety

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for (3-Chlorophenyl)methylamine.

Mode of Action

These interactions could potentially lead to changes in the conformation or activity of the target molecules .

Biochemical Pathways

Compounds with similar structures, such as chalcones, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Chlorophenyl)methylamine could potentially affect similar pathways.

Result of Action

Based on the potential biological activities of similar compounds , it can be inferred that (3-Chlorophenyl)methylamine might have a range of effects at the molecular and cellular levels, potentially influencing various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Chlorophenyl)methylamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(3-Chlorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

(3-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    (3-Chlorophenyl)methylamine: This compound has a similar structure but with a propan-2-yl group instead of a prop-2-en-1-yl group. The difference in the alkyl chain can influence its reactivity and biological activity.

    (3-Chlorophenyl)methylamine: This compound has a simpler structure with a methyl group instead of a prop-2-en-1-yl group. The simpler structure may result in different chemical and biological properties.

    (3-Chlorophenyl)methylamine: Similar to the previous compounds, this one has an ethyl group, which can affect its properties and applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRHDCCHFXHBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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